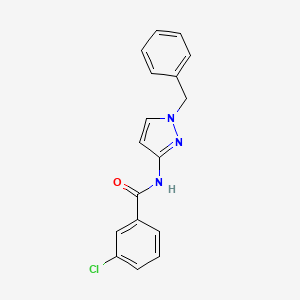![molecular formula C20H20ClN3O3 B4394578 N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394578.png)
N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Beschreibung
Heterocyclic compounds, particularly those containing oxadiazole rings, have garnered interest due to their diverse biological activities. The synthesis and study of these compounds can provide valuable information on their potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the conversion of various phenyl or aryl acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These components are then reacted with appropriate chloro- or bromo-substituted compounds in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been reported as lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. X-ray diffraction studies can further elucidate the molecular geometry, showing how the oxadiazole ring contributes to the compound's stability and conformation (Sharma et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, influenced by their functional groups. Their reactivity can be explored through nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile or through the formation of hydrogen bonds and π-π interactions, which contribute to the compound's stability and biological activity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis often reveals the presence of hydrogen bonding and π-stacking interactions, which are significant for the compound's solubility and stability (Portilla et al., 2011).
Chemical Properties Analysis
The chemical properties, including the reactivity, acidity, and basicity of these compounds, are determined by their functional groups. The presence of the oxadiazole ring and other substituents like chlorophenyl and ethoxyphenyl groups can influence these properties, affecting the compound's potential biological activity and applications.
- (Aziz‐ur‐Rehman et al., 2016)
- (Sharma et al., 2016)
- (Portilla et al., 2011)
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-11-6-3-8-14(17)20-23-19(27-24-20)13-7-12-18(25)22-16-10-5-4-9-15(16)21/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMQXRQMGSIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394502.png)
acetyl]amino}methyl)benzoate](/img/structure/B4394510.png)
![11-(3-methylbutyl)-3-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394515.png)
![7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)


![5-butyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394555.png)
![methyl 5-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4394570.png)
![ethyl {4-[(4-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394573.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394586.png)
![{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394593.png)
![5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4394601.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4394605.png)